

Application Notes and Protocols: Measuring GSK2807 Efficacy in a Xenograft Model

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Compound of Interest

Compound Name: GSK2807

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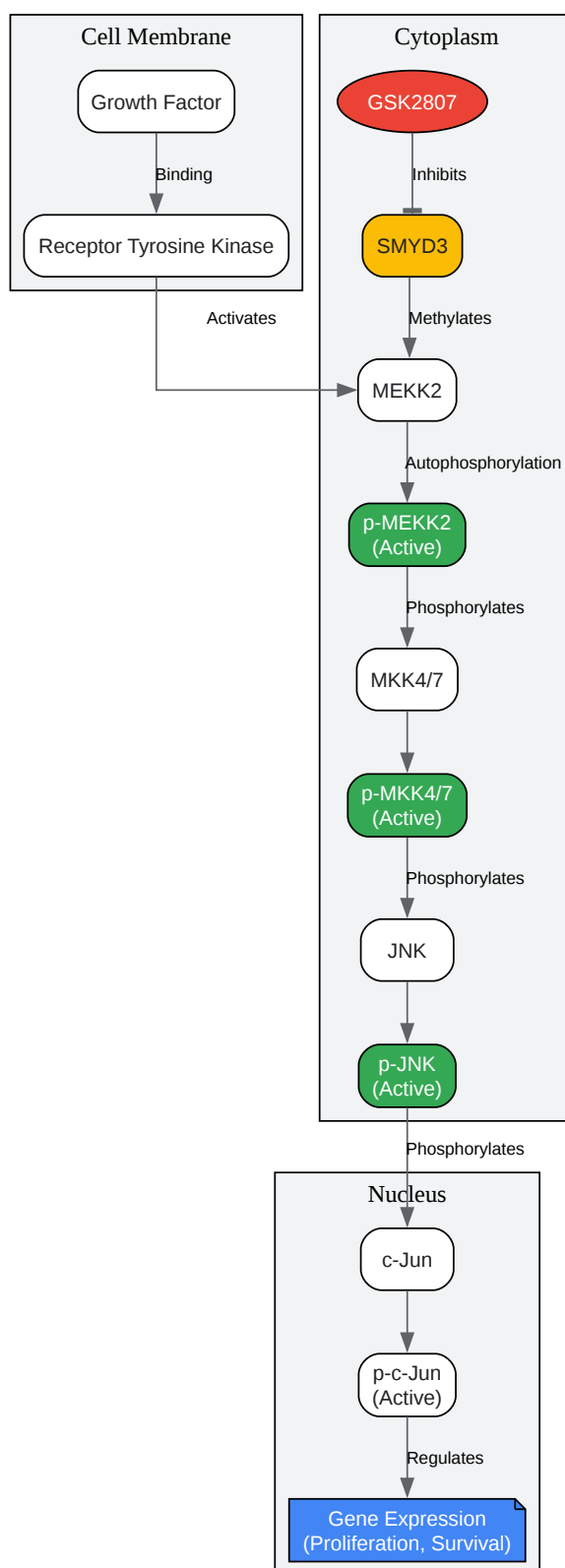
For Researchers, Scientists, and Drug Development Professionals

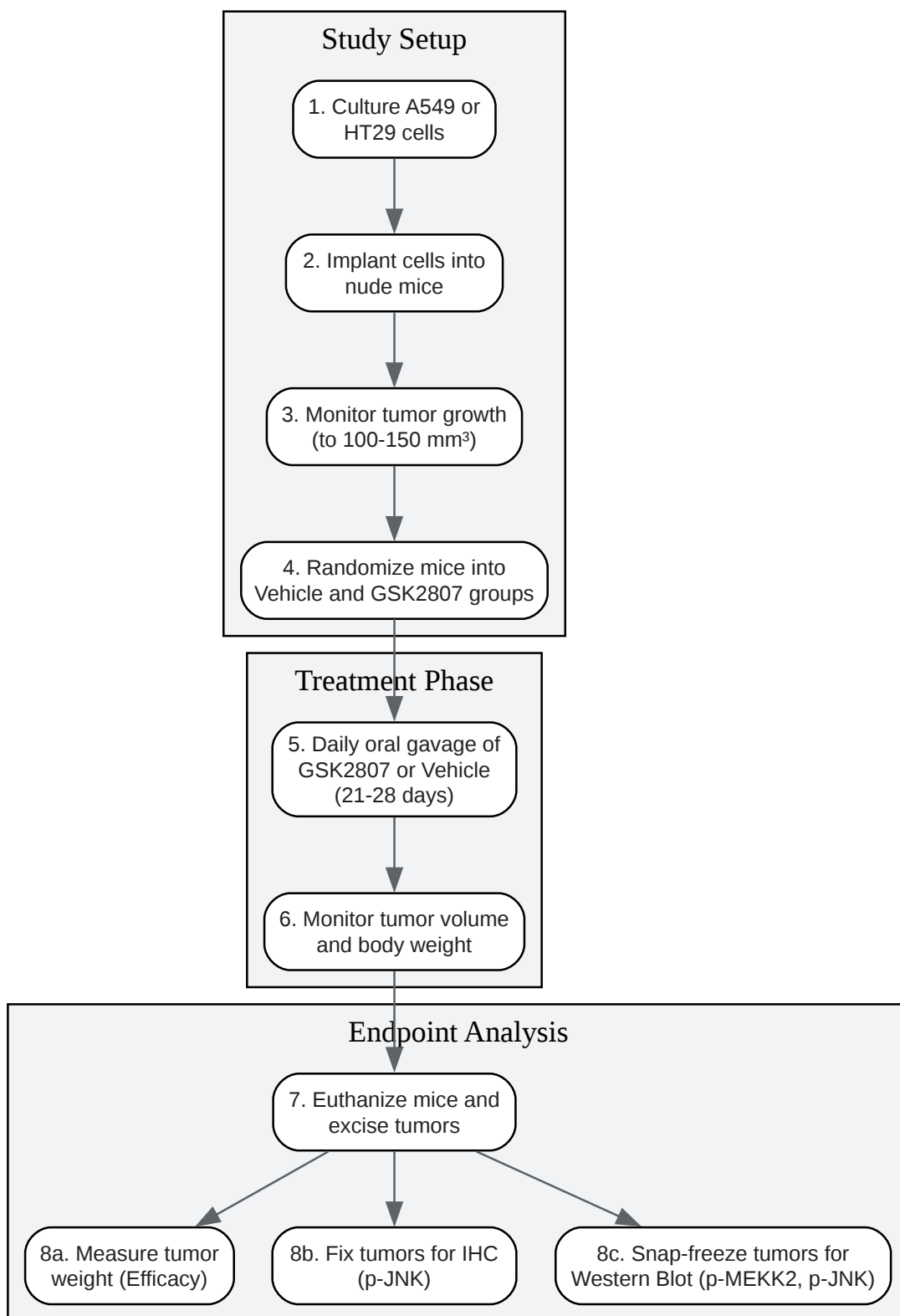
Introduction

GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase.[1] SMYD3 is overexpressed in a variety of cancers, including non-small cell lung cancer (NSCLC), colorectal, pancreatic, and prostate cancers, making it a compelling target for therapeutic intervention.[2] One of the key non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2).[1] By methylating MEKK2, SMYD3 enhances its kinase activity, leading to the activation of downstream signaling pathways such as the JNK pathway, which can promote cancer cell proliferation and survival. **GSK2807**, by inhibiting SMYD3, prevents the methylation of MEKK2, thereby attenuating downstream oncogenic signaling.

These application notes provide a detailed protocol for evaluating the in vivo efficacy of **GSK2807** in a subcutaneous xenograft mouse model using a cancer cell line with high SMYD3 expression. The protocols cover tumor establishment, drug administration, and subsequent pharmacodynamic and efficacy analyses through tumor volume measurements, immunohistochemistry (IHC), and western blotting.

Signaling Pathway of GSK2807 Action





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References

- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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